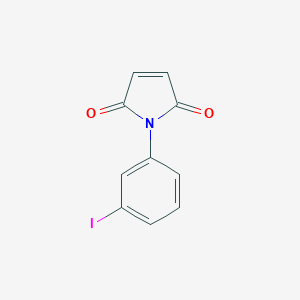

N-(3-Iodophenyl)maleimide

描述

属性

IUPAC Name |

1-(3-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAJOCSRIKUUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159581 | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135861-54-0 | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Iodophenyl Maleimide and Its Analogs

Strategies for N-(3-Iodophenyl)maleimide Synthesis

The creation of this compound can be achieved through several sophisticated synthetic routes. These methods are designed to ensure high yields and purity of the final product, which is essential for its subsequent applications.

Demetallation of N-[m-tri-(n-butyl)stannylphenyl]maleimide Intermediates

One advanced method for synthesizing radioiodinated this compound involves the demetallation of an N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate. nih.gov This process is particularly useful for introducing a radioactive iodine isotope into the molecule. The synthesis of the unlabeled intermediate is achieved in high yields (≥75%) through a palladium-catalyzed reaction of hexabutylditin with m-bromoaniline. nih.gov This is followed by a reaction with maleic anhydride (B1165640) and subsequent ring annulation to form the stannylated maleimide (B117702) precursor. nih.gov The final step involves the demetallation of this intermediate, where the tri-(n-butyl)stannyl group is replaced by an iodine atom. nih.gov

Palladium-Catalyzed Reactions for Aromatic Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been effectively utilized for the functionalization of aromatic rings, including the synthesis of N-aryl maleimides. nih.govrsc.orgresearchgate.net These reactions offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In the context of this compound synthesis, palladium catalysis can be employed in various ways. For instance, a palladium-catalyzed cross-coupling reaction between an aryl halide (like m-bromoaniline) and a tin reagent (hexabutylditin) is a key step in forming the precursor for subsequent iodination. nih.gov Furthermore, palladium-catalyzed C-H functionalization has emerged as an efficient strategy for constructing carbon-carbon bonds, which can be adapted for the synthesis of complex maleimide derivatives. nih.govmdpi.com

Recent studies have highlighted the development of palladium-catalyzed three-component cascade reactions for the synthesis of polycyclic succinimide (B58015) derivatives, demonstrating the versatility of this catalytic system. rsc.org These advanced methods often involve the generation of reactive intermediates that undergo subsequent cycloaddition reactions with maleimides to yield structurally complex products. rsc.org

Cyclodehydration of Maleamic Acid Precursors

A widely documented and common method for synthesizing N-substituted maleimides, including this compound, is the cyclodehydration of a corresponding maleamic acid precursor. ucl.ac.begoogle.comgoogle.com This two-step process begins with the formation of the N-substituted maleamic acid, followed by its cyclization to the maleimide. google.comgoogle.com

The initial step involves the reaction of a primary amine, in this case, 3-iodoaniline, with maleic anhydride. ucl.ac.beontosight.ai This reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks a carbonyl carbon of the maleic anhydride. The resulting N-(3-iodophenyl)maleamic acid intermediate often precipitates from the reaction mixture and can be isolated. ucl.ac.be

The subsequent cyclodehydration of the maleamic acid to form the imide ring is typically facilitated by acid catalysis. google.comgoogle.comepo.org This can be achieved through various methods, including thermal cyclodehydration, which may be performed at lower temperatures in the presence of acid catalysts and azeotropic distillation to remove water and drive the reaction towards the maleimide product. google.comgoogle.com Common acid catalysts include inorganic acids like sulfuric acid and phosphoric acid, as well as strong organic acids such as p-toluenesulfonic acid. epo.org

The use of an acid catalyst accelerates the dehydration reaction, improving both the conversion rate and the selectivity towards the desired maleimide, while minimizing the formation of unwanted byproducts. epo.org

Acetic anhydride is a frequently used reagent in the cyclodehydration step, often in combination with a catalyst like sodium acetate (B1210297). ucl.ac.beorgsyn.org In this system, acetic anhydride serves as both a solvent and a dehydrating agent, while the sodium acetate acts as a catalyst. orgsyn.org The reaction of the maleamic acid with acetic anhydride and sodium acetate is a common and effective method for preparing aromatic maleimides. google.com

The efficiency of the cyclization can be influenced by the choice of anhydride and catalyst. For instance, trifluoroacetic anhydride has been suggested as a more effective dehydrating agent than acetic anhydride due to lower activation barriers. lew.ro Other catalysts, such as betaine, have also been employed for the thermal cyclization of maleamic acids. google.comgoogle.com The selection of the appropriate anhydride and catalyst system is crucial for optimizing the yield and purity of the final N-substituted maleimide.

Radioiodination Techniques for N-(3-[*I]Iodophenyl)maleimide Synthesis

The synthesis of radioiodinated compounds like N-(3-[*I]Iodophenyl)maleimide is of significant interest for applications in nuclear medicine and biochemical research. mdpi.comnih.govulisboa.pt These radiolabeled molecules serve as tracers for imaging and diagnostic purposes.

A key method for preparing N-(m-[¹²⁵I]iodophenyl)maleimide involves the destannylation of an N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate. nih.gov The labeling with Iodine-125 is carried out in a biphasic mixture containing an oxidizing agent like Chloramine-T, resulting in a radiochemical yield of 70% or greater. nih.govnih.gov

Prosthetic groups are often used in the indirect radioiodination of macromolecules. mdpi.comnih.govulisboa.ptresearchgate.net N-(3-[*I]Iodophenyl)maleimide (IPM) itself can act as such a prosthetic group for labeling proteins and peptides. mdpi.comulisboa.ptresearchgate.net The maleimide moiety of IPM allows for covalent attachment to thiol groups present in biomolecules. nih.gov This approach has been used to conjugate m-[¹²⁵I]IPM to rabbit IgG and bovine serum albumin. nih.gov The resulting radiolabeled proteins have shown high stability in vitro, with minimal deiodination over 24 hours. nih.gov

Direct Electrophilic Radioiodination Methods

Direct radioiodination involves the introduction of a radioiodine isotope onto a precursor molecule through an electrophilic aromatic substitution reaction. This is typically achieved by oxidizing a radioiodide salt (e.g., Na[*I]I) to generate a more electrophilic species, such as I⁺, which then attacks an activated aromatic ring. For this compound, this often involves the radioiodination of a suitable precursor, such as an organotin compound.

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a widely used and potent oxidizing agent for electrophilic radioiodination. nih.gov The reaction mechanism involves the oxidation of radioiodide to an electrophilic species that can substitute a leaving group on an aromatic precursor. A key precursor for producing radioiodinated IPM is N-[m-tri-(n-butyl)stannylphenyl]maleimide. nih.gov In this process, known as iododestannylation, the stannyl (B1234572) group is replaced by the radioiodine atom.

The radioiodination is typically carried out in a biphasic mixture, and with Chloramine-T as the oxidant, radiochemical yields of 70% or greater have been reported for the synthesis of N-(m-[¹²⁵I]iodophenyl)maleimide (m-[¹²⁵I]IPM). nih.gov While effective, Chloramine-T is a harsh reagent, and reaction conditions such as temperature and concentration must be carefully controlled to prevent unwanted side reactions, including the oxidation of sensitive functional groups on the target molecule. nih.govnih.gov The reaction is usually quenched with a reducing agent like sodium metabisulfite (B1197395) to stop the oxidation process. mdpi.com

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) serves as a milder alternative to Chloramine-T. nih.govmdpi.com A significant advantage of Iodogen is its insolubility in aqueous solutions. nih.gov It is typically coated onto the surface of the reaction vessel, and the oxidation of radioiodide occurs at the solid-liquid interface. This heterogeneous reaction minimizes contact between the oxidizing agent and the substrate in solution, reducing the risk of oxidative damage to sensitive biomolecules. nih.gov

This method is preferred for peptides and proteins that might be denatured by harsher conditions. mdpi.com Although considered a mild oxidizing agent, its use in the radioiodination of some organotin precursors has been reported to result in lower radiochemical yields compared to other oxidants like peracetic acid. nih.gov The mechanism involves the in-situ generation of an electrophilic iodine species, which then participates in the electrophilic substitution on the precursor molecule. nih.gov

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective oxidizing agents for radioiodination. nih.govmdpi.com They can be used to generate electrophilic iodine in situ from a radioiodide salt. This method has been successfully applied to the radioiodination of non-activated and even deactivated aromatic systems. nih.gov

For maleimide-based structures, NCS is particularly relevant. The synthesis of [¹²⁵I]IPM and other complex maleimide-containing prosthetic groups has been achieved by reacting their corresponding N-[m-tri(n-butyl)stannylphenyl]maleimide precursors with Na[¹²⁵I]I in the presence of NCS. nih.govnih.gov The reaction is often conducted in an acidic medium, such as acetic acid, to facilitate the process. nih.gov For example, the radioiodination of a trialkylstannyl precursor for a maleimide-d-GEEEK peptide was achieved using NCS in acetic acid. nih.gov Similarly, the synthesis of [¹²⁵I]IPM has been performed by incubating the stannyl precursor with Na[¹²⁵I]I and NCS in methanol (B129727) containing acetic acid. nih.gov This approach provides a reliable pathway to radioiodinated maleimides with high purity.

Nucleophilic Radioiodination via Halogen Exchange Reactions

Nucleophilic radioiodination offers an alternative pathway where a radioiodide anion directly displaces a leaving group (such as bromine, chlorine, or a diazonium group) on the aromatic ring. nih.gov This method is particularly useful for precursors that are not activated towards electrophilic attack.

Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, can be facilitated by catalysts to achieve higher yields and milder reaction conditions. nih.govresearchgate.net

Ammonium (B1175870) sulfate has been shown to facilitate solid-phase exchange radioiodination of aryl iodides. acs.org In this method, a no-carrier-added radioiodide is heated with the aryl iodide precursor in a molten flux of ammonium sulfate, leading to high-specific-activity products. This approach has been shown to be more efficient than uncatalyzed isotopic exchange reactions. cigota.rs

Copper(II) salts are highly effective catalysts for nucleophilic radioiodination. nih.gov Copper-catalyzed methods allow for the conversion of aryl bromides and, more recently, aryl boronic acids or esters into the corresponding aryl iodides under mild conditions. frontiersin.orgnih.govnih.gov The mechanism is believed to involve the formation of a copper-aryl intermediate, which facilitates the nucleophilic attack by the radioiodide. nih.gov This methodology is compatible with a wide range of functional groups and can often be performed at room temperature, making it suitable for complex and sensitive substrates. nih.gov The use of boronic acid precursors is particularly advantageous due to their stability and the ease of purification to remove unreacted starting material from the final radiolabeled product. mdpi.com

| Precursor Type | Catalyst | Reaction Conditions | Radiochemical Conversion (RCC) / Yield | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid Pinacol Esters | Cu(II) catalyst (2 mol%) | 80 °C, 20 min | 13% to 94% | nih.govnih.gov |

| Aryl Boronic Acids | Cu(I) oxide (20 mol%), 1,10-phenanthroline (B135089) ligand | Room Temperature, 1 hr | High | nih.gov |

| Pinacol Boronates | Cu(II) catalyst, Phenanthroline ligands | MeOH/MeCN, 23 °C, 10 min | 61% to 99% | acs.org |

| Carboxylic Acid-Unprotected PSMA Precursor | Cu(py)₄(OTf)₂ | Methanol, Room Temperature, 10 min | 77.1% ± 6.0% | mdpi.com |

Prosthetic Group Synthesis for Indirect Radiolabeling

Indirect radiolabeling is a powerful strategy used when direct labeling is not feasible due to harsh reaction conditions or the absence of a suitable functional group on the target biomolecule. mdpi.comresearchgate.net This approach involves synthesizing a small, radiolabeled bifunctional molecule—a prosthetic group—which is then conjugated to the larger biomolecule under mild conditions. thno.org

This compound itself, once radioiodinated to form N-(3-[I]iodophenyl)maleimide ([I]IPM), functions as an excellent prosthetic group. nih.govmdpi.com Its synthesis for this purpose typically starts with a stable precursor, like N-[m-tri-(n-butyl)stannylphenyl]maleimide, which is first synthesized and then radioiodinated via electrophilic substitution using oxidants like Chloramine-T. nih.gov

Design and Development of Iodinated Maleimide Prosthetic Groups

The design of iodinated maleimide prosthetic groups is centered on creating bifunctional molecules that can be stably radioiodinated and subsequently conjugated to biomolecules with high efficiency and specificity. mdpi.comnih.gov The maleimide functional group is highly valued for its ability to react selectively with thiol groups (sulfhydryl groups) present in cysteine residues of proteins and peptides, forming a stable thioether linkage. sci-hub.sethno.org This reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity of sensitive biomolecules. sci-hub.se

The core design involves an iodinated phenyl ring attached to the nitrogen of the maleimide. The iodine atom serves as the site for radioiodination, while the maleimide provides the reactive handle for bioconjugation. mdpi.com The stability of the resulting radiolabeled bioconjugate is a critical consideration. Research has shown that the position of the iodine atom on the aromatic ring influences the in vivo stability against deiodination. nih.gov Meta-iodoaryl compounds, such as this compound, are generally more resistant to in vivo deiodination compared to their ortho- or para-isomers. nih.gov This enhanced stability is crucial for radiopharmaceutical applications to minimize the accumulation of free radioiodine in the thyroid and improve image quality. umich.eduacs.org

Several iodinated maleimide derivatives have been developed as prosthetic groups for the radioactive iodination of macromolecules. mdpi.comresearchgate.net For instance, N-(m-[125I]iodophenyl)maleimide (m-[125I]IPM) was specifically developed as an agent for the high-yield radiolabeling of antibodies. nih.gov The synthesis strategy for its precursor involved a palladium-catalyzed reaction of hexabutylditin with m-bromoaniline, followed by reaction with maleic anhydride and subsequent cyclization. nih.gov This approach creates a stable N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate that can be readily iodinated. nih.gov More recent developments in "next-generation" maleimides, such as diiodomaleimides, have been explored to offer an ideal balance of rapid bioconjugation and reduced hydrolysis rates, enabling the cross-linking of even sterically hindered proteins. acs.org

The table below summarizes key iodinated prosthetic groups based on the maleimide scaffold.

| Prosthetic Group | Abbreviation | Key Feature | Application |

| This compound | IPM | Stable meta-iodophenyl group for radioiodination. | Labeling of peptides and antibodies. mdpi.comjst.go.jp |

| N-(2-Aminoethyl)maleimide | IBM | An alternative maleimide derivative for modification. | Proposed for radioactive iodination of macromolecules. mdpi.comnih.gov |

| Diiodomaleimides | - | Offer rapid conjugation with reduced hydrolysis. | Cross-linking of proteins and antibody fragments. acs.org |

Isotopic Considerations in Radioiodination (e.g., 125I)

The choice of iodine isotope is critical and depends on the intended application. Iodine-125 (125I) is a frequently used radioisotope in research and preclinical studies. nih.gov It decays with a half-life of 59.4 days, primarily through electron capture, emitting low-energy gamma radiation (35.5 keV) and X-rays (27 keV). nih.gov

These decay characteristics make 125I particularly suitable for:

In vitro assays: Its long half-life is convenient for assays that are not performed immediately after labeling.

Preclinical studies: It is often used to label molecules to investigate their pharmacokinetics, metabolism, and biodistribution in animal models. nih.govnih.gov

Autoradiography: Its emissions are well-suited for detecting labeled compounds in tissue sections.

However, the low photon energy of 125I is not optimal for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT), for which isotopes like Iodine-123 (123I) are preferred. nih.govnih.gov The long half-life also makes it less ideal for clinical diagnostic applications due to the prolonged radiation dose to the subject. nih.gov

The process of labeling this compound precursors with 125I often involves electrophilic substitution on a stable, non-radioactive precursor, such as an organotin (e.g., N-[m-tri-(n-butyl)stannylphenyl]maleimide) or bromo-derivative. nih.govnih.gov Oxidizing agents like Chloramine-T or Iodogen are commonly used to facilitate the reaction between the precursor and Na[125I]I. nih.govnih.gov The resulting radiolabeled compound, for instance, N-(m-[125I]iodophenyl)maleimide, can then be used to label biomolecules with high specific activity. nih.govjst.go.jp

Purification and Isolation Methodologies for this compound

After the radiolabeling reaction, purification is a mandatory step to ensure that the final product is suitable for its intended use. The goal is to isolate the desired radiolabeled compound from unreacted starting materials, by-products, and excess radioiodide. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying radiolabeled compounds like this compound and its bioconjugates. mdpi.comresearchgate.net It offers high separation efficiency, allowing for the isolation of the radiolabeled product with high radiochemical purity, often exceeding 99%. mdpi.com

Reverse-phase HPLC (RP-HPLC) is typically employed, where separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. jst.go.jp A gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) (both often containing a small amount of trifluoroacetic acid, or TFA), allows for the effective separation of compounds with varying polarities. jst.go.jp The system is usually equipped with both a UV detector to monitor non-radioactive compounds and a gamma or radiometric detector to specifically identify the radioactive fractions. mdpi.com

For example, in the synthesis of radiolabeled peptidic probes using [123/125I]IPM, the final products were purified using an RP-HPLC system with a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA. jst.go.jp This process successfully separated the desired radiolabeled peptides from the unreacted precursor peptides. jst.go.jp Similarly, after radioiodination of a tin precursor to produce [125I]5, an aldehyde used for subsequent conjugation, HPLC purification was essential to obtain the product with high radiochemical yield and purity. acs.org

The table below provides an example of HPLC conditions used for purification in radiolabeling studies.

| Parameter | Condition |

| System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column (e.g., COSMOSIL 5C18-AR-II) jst.go.jp |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water jst.go.jp |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile jst.go.jp |

| Flow Rate | Typically 1-2.5 mL/min jst.go.jprsc.org |

| Detection | UV and Radiometric detectors in series mdpi.com |

Strategies for Removing Unreacted Precursors and By-products

A critical aspect of purification is the removal of specific impurities that can interfere with subsequent applications or cause toxicity. The primary substances to be removed are:

Unreacted Radioiodide: Free Na[125I]I must be removed to ensure high radiochemical purity and prevent non-specific uptake in tissues like the thyroid.

Unreacted Precursors: When using organotin precursors (e.g., stannyl derivatives) for radioiodination, their complete removal is crucial due to their known toxicity. researchgate.net HPLC is considered the most reliable method for separating the radiolabeled product from these toxic precursors. mdpi.comresearchgate.net

Reaction By-products: The labeling reaction can generate various side products, including those resulting from the oxidation of the substrate when harsh agents like Chloramine-T are used. nih.gov

HPLC is the definitive method for removing all these impurities in a single step. mdpi.com However, for simpler separations, such as removing only unreacted Na[125I]I from a much less polar product, solid-phase extraction (SPE) with a C18 cartridge can be an effective and faster alternative. rsc.org The crude reaction mixture is passed through the cartridge, which retains the lipophilic radiolabeled product while the unreacted hydrophilic iodide ions are washed away. The purified product is then eluted with an organic solvent. rsc.org For protein conjugates, size-exclusion chromatography (e.g., PD-10 desalting columns) or diafiltration can be used to separate the large, labeled protein from small molecules like unreacted prosthetic groups or salts. researchgate.netacs.org

Chemical Reactivity and Reaction Mechanisms of N 3 Iodophenyl Maleimide

Maleimide (B117702) Reactivity in Michael Addition Reactions

The maleimide group is a highly reactive Michael acceptor due to the electron-withdrawing nature of the two adjacent carbonyl groups, which polarize the double bond and make it susceptible to nucleophilic attack. chemeo.comscispace.com This reactivity is central to its widespread use in "click" chemistry and bioconjugation. chemeo.com

The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, prized for its high specificity, rapid kinetics, and ability to proceed under mild, often physiological, conditions. researchgate.net The process involves the Michael addition of the thiol group across the activated double bond of the maleimide to form a stable thio-succinimide adduct. researchgate.net

The general mechanism for thiol-maleimide conjugation can be initiated by either a base or a nucleophile. yangchentech.com The choice of solvent, initiator, and the specific thiol can influence which mechanism predominates. yangchentech.comniscpr.res.in

Base-Initiated Mechanism: A base abstracts a proton from the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks one of the carbons of the maleimide double bond, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final thio-succinimide conjugate.

Nucleophile-Initiated Mechanism: A nucleophilic initiator directly attacks the maleimide double bond, creating a zwitterionic intermediate that can then react with the thiol.

The reaction rate can be significantly influenced by pH. As the pH increases towards 7.5, the rate of thiol-maleimide conjugation often accelerates due to the increased concentration of the more reactive thiolate anion.

The addition of a thiol to an unsymmetrically substituted maleimide can theoretically result in two different regioisomers. However, in the case of N-substituted maleimides, the attack of the nucleophilic thiol typically occurs at one of the two equivalent carbons of the double bond, leading to a single regioisomer.

The reaction creates a new stereocenter at the carbon atom where the sulfur is attached. Consequently, the reaction of a thiol with a maleimide results in the formation of a racemic mixture of two enantiomers of the thio-succinimide adduct. mdpi.com In constrained environments, such as within a peptide macrocycle, both diastereomers of the succinimide (B58015) thioether can be observed. mdpi.com The stability of these stereoisomers can be influenced by the local amino acid environment, with some configurations leading to epimerization over time, while others remain stable. mdpi.com

The electronic nature of the substituent on the nitrogen atom of the maleimide ring can significantly influence the kinetics of the thiol-maleimide conjugation. Electron-withdrawing groups on the N-aryl substituent can increase the electrophilicity of the maleimide double bond, thereby accelerating the rate of the Michael addition. researchgate.net Conversely, electron-donating groups on the N-aryl ring can decrease the reaction rate.

Studies have shown that N-aryl maleimide derivatives react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com This enhanced reactivity is a desirable characteristic for time-sensitive applications. Furthermore, electron-withdrawing substituents on the N-aryl ring have been found to increase the rate of subsequent thio-succinimide ring hydrolysis, which can be a strategy to minimize the reversibility of the thiol-maleimide linkage via retro-Michael reactions. researchgate.net

The table below summarizes the inhibitory concentrations (IC50) of various N-(halogenophenyl)maleimide derivatives against monoglyceride lipase (B570770) (MGL), which provides an indirect measure of their reactivity towards nucleophilic attack. The position of the halogen substituent influences the inhibitory potential, with substitution at the meta-position (position 3) generally leading to higher potency, possibly due to the inductive effect of the halogen lowering the electron density of the maleimide double bond.

| Compound | Substituent | Position | IC50 (µM) |

| N-(3-Iodophenyl)maleimide | Iodine | 3 | 2.24 |

| N-(4-Fluorophenyl)maleimide | Fluorine | 4 | 5.18 |

| N-(4-Chlorophenyl)maleimide | Chlorine | 4 | 7.24 |

| N-(4-Bromophenyl)maleimide | Bromine | 4 | 4.37 |

| N-(4-Iodophenyl)maleimide | Iodine | 4 | 4.34 |

Data sourced from a study on MGL inhibitors, where lower IC50 values indicate higher inhibitory potency, suggesting greater reactivity towards the enzyme's active site nucleophile. acs.org

N-substituted maleimides can also participate in base-initiated thiol-ene and thiol-yne reactions. In the presence of a base such as triethylamine (B128534) (Et3N), thiols can add exclusively and quantitatively to the electron-poor double bond of the maleimide ring in what is essentially a thiol-Michael addition. researchgate.netresearchgate.net This reaction is highly selective, and when N-substituted maleimides contain other reactive functionalities like an allyl or propargyl group, the thiol addition will preferentially occur at the maleimide double bond under basic conditions. researchgate.netresearchgate.net Subsequent functionalization of the remaining ene or yne moiety can then be achieved through radical-mediated reactions. researchgate.netresearchgate.net

Thiol-Maleimide Conjugation Mechanisms

Aromatic Ring Reactivity and Substituent Effects

The iodophenyl moiety of this compound provides a second site for chemical modification, primarily through reactions involving the carbon-iodine bond or electrophilic substitution on the aromatic ring.

The maleimide group attached to the phenyl ring influences the ring's susceptibility to electrophilic aromatic substitution (EAS). The imide group is generally considered to be an electron-withdrawing and deactivating group. This is due to the electronegativity of the nitrogen and oxygen atoms and the resonance delocalization of the nitrogen's lone pair into the carbonyl groups, which reduces their availability to the phenyl ring. As a deactivating group, the N-maleimide substituent directs incoming electrophiles primarily to the meta-positions (relative to the maleimide).

In this compound, the phenyl ring already bears an iodine atom at the 3-position. Iodine is also a deactivating group but is an ortho-, para-director. The combined directing effects of the N-maleimide group (meta-directing) and the iodine atom (ortho-, para-directing) will influence the position of further electrophilic substitution. Theoretical studies on N-phenylmaleimide derivatives have indicated that electrophilic attack predominantly occurs on the phenyl ring rather than the maleimide ring. researchgate.net

The carbon-iodine bond itself can be the site of reaction. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. niscpr.res.inntu.edu.sg These reactions allow for the formation of new carbon-carbon bonds at the position of the iodine atom, providing a powerful tool for further functionalization of the molecule.

Suzuki Coupling: Involves the reaction of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net

Sonogashira Coupling: Couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base, yielding an alkynylated aromatic compound. researchgate.netniscpr.res.in

Heck Reaction: A palladium-catalyzed reaction between the aryl iodide and an alkene to form a substituted alkene. ntu.edu.sgrsc.org

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl, making this compound a highly suitable substrate for such transformations. ntu.edu.sg

Nucleophilic Substitution Reactions on the Iodophenyl Moiety

The iodine atom attached to the phenyl ring of this compound can be displaced through nucleophilic substitution reactions. This allows for the introduction of various other functional groups onto the aromatic ring. For instance, the iodine atom can be substituted using reagents such as sodium azide (B81097) or potassium thiocyanate, enabling further diversification of the molecule's structure for specific applications. Because iodide is an effective leaving group in nucleophilic substitution, alkyl iodides are known to react readily with nucleophiles like the sulfhydryl groups of glutathione. nih.gov

Influence of Iodine Position on Maleimide Reactivity

Furthermore, the stability of the carbon-iodine bond itself is dependent on its position. Aryl iodides where the iodine is in the meta position relative to an electron-donating group, such as in iodoanilines, are generally more resistant to in vivo deiodination than their ortho or para isomers. nih.govresearchgate.net This inherent stability of the C-I bond at the meta-position is a crucial feature for applications in biological systems. nih.gov

Stability and Degradation Pathways of the Iodophenyl-Maleimide System

The stability of conjugates formed from this compound is a key factor in their utility, particularly in the context of antibody-drug conjugates (ADCs). The primary pathways influencing stability are deiodination and the hydrolysis of the thio-succinimide ring formed upon conjugation.

Deiodination Resistance in Biological Environments

A significant concern for iodinated compounds in vivo is the potential cleavage of the carbon-iodine bond, a process known as deiodination. nih.govresearchgate.net However, the this compound structure possesses features that enhance its stability. Generally, C–I bonds on sp2-hybridized carbons, such as those in iodoarenes, are more resistant to in vivo deiodination than bonds on sp3-hybridized carbons. researchgate.net More specifically, meta-iodoanilines are noted to be more stable against deiodination than the corresponding ortho or para isomers. nih.gov The use of prosthetic groups containing aryl iodides is a known strategy to create labeled macromolecules that are stable to deiodination in vivo. nih.govmdpi.com

Thio-Succinimide Ring Hydrolysis in N-Aryl Maleimide Conjugates

The reaction of a maleimide with a thiol (e.g., from a cysteine residue on a protein) forms a thio-succinimide linkage. In traditional N-alkyl maleimides, this bond is susceptible to a retro-Michael reaction, where the thiol can deconjugate. kinampark.com However, N-aryl maleimides like this compound provide a mechanism to create a more stable linkage through hydrolysis. kinampark.comnih.gov

The N-aryl group delocalizes the lone pair of electrons from the ring nitrogen into its own pi-system. kinampark.com This resonance effect reduces the electron density on the maleimide ring's carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack by water. researchgate.netkinampark.com This leads to an accelerated hydrolysis of the thio-succinimide ring, opening it to form a stable maleamic acid derivative. kinampark.comacs.org This ring-opened product is no longer subject to the reversible retro-Michael reaction, effectively locking the conjugate in place and preventing premature drug loss. nih.govacs.org Studies have shown that the hydrolysis of N-aryl thio-succinimide conjugates occurs significantly faster than that of N-alkyl analogues. ucl.ac.uk

| Conjugate Type | Hydrolysis Half-Life (t½) | Reference |

|---|---|---|

| N-alkyl thiosuccinimide | 27 hours | ucl.ac.uk |

| N-aryl thiosuccinimide | 1.5 hours | ucl.ac.uk |

| N-fluorophenyl thiosuccinimide | 0.7 hours | ucl.ac.uk |

Factors Influencing Product Stability and Integrity

N-Aryl Substitution : The presence of the N-aryl (iodophenyl) group is the primary factor promoting stability. It accelerates the stabilizing hydrolysis of the thio-succinimide ring, significantly reducing deconjugation over time compared to N-alkyl maleimides. kinampark.comnih.govresearchgate.net Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, whereas analogous N-alkyl maleimide ADCs showed 35–67% deconjugation. nih.govresearchgate.net

Electron-Withdrawing Groups : Adding further electron-withdrawing groups to the phenyl ring can increase the rate of hydrolysis even more, further enhancing the stability of the final conjugate. kinampark.comucl.ac.uk

Local Protein Microenvironment : For bioconjugates, the local environment around the conjugation site can influence stability. The presence of nearby positively charged amino acid residues on a protein has been proposed to promote rapid thio-succinimide ring hydrolysis, thereby limiting deconjugation through thiol exchange. ucl.ac.uksci-hub.se

pH : The rate of hydrolysis for both the unreacted maleimide and the resulting thio-succinimide adduct is pH-dependent, with hydrolysis occurring more readily in alkaline solutions (pH > 7). researchgate.net A careful balance must be struck, as premature hydrolysis of the maleimide before conjugation renders it unreactive towards thiols. researchgate.net

| Maleimide Type in ADC | % Deconjugation after 7 Days | Reference |

|---|---|---|

| N-aryl maleimides | < 20% | nih.govresearchgate.net |

| N-alkyl maleimides | 35% - 67% | nih.govresearchgate.net |

Derivatives of N 3 Iodophenyl Maleimide and Structure Activity Relationships

Design and Synthesis of N-(Halogenophenyl)maleimide Analogs

The synthesis of N-substituted maleimides, including halogenophenyl variants, is often achieved through a two-step process. This typically involves the reaction of a substituted aniline (B41778) with maleic anhydride (B1165640) to form an N-phenylmaleamic acid intermediate, which is then cyclized to the final maleimide (B117702) product. ucl.ac.be

A series of N-(halogenophenyl)maleimide derivatives were synthesized to investigate their inhibitory activity, revealing that these compounds exhibit a range of potencies. ucl.ac.beresearchgate.net Among these, N-(3-iodophenyl)maleimide was identified as a particularly effective inhibitor. ucl.ac.beresearchgate.net

Impact of Halogen Nature and Position on Biological Activity

The nature and position of the halogen substituent on the phenyl ring of N-phenylmaleimide derivatives have a discernible impact on their biological activity. Studies on the inhibition of monoglyceride lipase (B570770) (MGL) have shown that while the size of the halogen atom itself has a limited effect on inhibitory power, the position of substitution is crucial. ucl.ac.be

For instance, a comparison of various halogen-substituted N-phenylmaleimides revealed that compounds with the halogen at the 3-position of the phenyl ring consistently demonstrated superior inhibitory potential compared to those with substitutions at the 2- or 4-positions. ucl.ac.be This suggests that the electronic effects of the halogen, particularly the inductive effect at the meta-position, may enhance the reactivity of the maleimide's double bond towards nucleophilic attack by target enzymes. ucl.ac.be While N-(4-fluorophenyl)maleimide, N-(4-chlorophenyl)maleimide, N-(4-bromophenyl)maleimide, and N-(4-iodophenyl)maleimide all display similar inhibitory potencies, the 3-substituted isomers are generally more active. ucl.ac.be

In the context of other biological targets, such as the anti-apoptotic protein Bfl-1, electron-withdrawing substituents on the N-aryl ring, including halogens, are preferred for enhanced inhibitory activity. nih.gov For example, N-(3,4-dichlorophenyl)maleimide was found to be a more potent inhibitor than its 3,5-dichloro and 2,4-dichloro counterparts. nih.gov This underscores the importance of both the electronic properties and the specific placement of halogen atoms in dictating the biological efficacy of these compounds.

Table 1: Inhibitory Potency of N-(Halogenophenyl)maleimide Analogs against MGL

| Compound | Halogen Position | IC50 (μM) |

| This compound | 3 | 2.24 ucl.ac.be |

| N-(4-Iodophenyl)maleimide | 4 | 4.34 ucl.ac.be |

| N-(4-Bromophenyl)maleimide | 4 | 4.37 ucl.ac.be |

| N-(4-Fluorophenyl)maleimide | 4 | 5.18 ucl.ac.be |

| N-(4-Chlorophenyl)maleimide | 4 | 7.24 ucl.ac.be |

Structural Modifications of the Maleimide Moiety

Modifications to the maleimide portion of the molecule, including the introduction of various substituents, have been explored to modulate the inhibitory potency and selectivity of these compounds. These alterations can influence the compound's interaction with the target protein's binding site. nih.govutupub.fi

Alkyl, Hydroxy, and Alkoxy Substituent Effects on Inhibitory Potency

The introduction of alkyl, hydroxy, and alkoxy groups to the N-phenylmaleimide scaffold has been shown to significantly influence inhibitory potency against enzymes like MGL. ucl.ac.be

Alkyl Substituents: The length and position of alkyl chains on the phenyl ring affect MGL inhibition. ucl.ac.be For instance, N-(alkylphenyl)maleimides show inhibitory activity with IC50 values ranging from 2.00 to 14.10 μM. ucl.ac.be Lengthening the alkyl chain at the 4-position from a methyl to a heptyl group leads to a notable increase in inhibitory activity. ucl.ac.be

Hydroxy and Alkoxy Substituents: The addition of hydrophilic groups like hydroxy and alkoxy substituents also modulates activity. N-(4-Hydroxyphenyl)maleimide has a potency comparable to the unsubstituted parent compound. ucl.ac.be Alkoxy-substituted derivatives show a range of inhibitory values. ucl.ac.be In the context of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, the introduction of a 2-methoxyethyl group can decrease potency compared to an ethyl group. nih.gov

Table 2: Effect of Substituents on MGL Inhibitory Potency

| Compound | Substituent | IC50 (μM) |

| N-(4-Heptylphenyl)maleimide | 4-Heptyl | 2.12 ucl.ac.be |

| N-(4-Ethylphenyl)maleimide | 4-Ethyl | 2.82 ucl.ac.be |

| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | 6.92 ucl.ac.be |

| N-(4-Hydroxyphenyl)maleimide | 4-Hydroxy | 12.9 ucl.ac.be |

| N-(4-Methylphenyl)maleimide | 4-Methyl | 14.10 ucl.ac.be |

| N-Phenylmaleimide | None | 15.9 ucl.ac.be |

Spacer Arm Influence on Molecular Interactions

The introduction of a spacer arm between the maleimide ring and the phenyl group can significantly enhance inhibitory potency. This modification provides greater conformational flexibility, allowing for more optimal interactions with the target enzyme's active site. ucl.ac.be

For example, inserting a methylene (B1212753) spacer between the maleimide and a 4-biphenyl moiety resulted in a notable increase in MGL inhibition. ucl.ac.be A series of derivatives with increasing spacer lengths between the maleimide and phenyl moieties, such as 1-benzylmaleimide, 1-phenethylmaleimide, and 1-(4-phenylbutyl)maleimide, all proved to be more potent inhibitors than the parent N-phenylmaleimide. ucl.ac.be This suggests that spacing the phenyl or biphenyl (B1667301) group away from the maleimide core can lead to a 3 to 7-fold decrease in the IC50 value. ucl.ac.be

Isotope-Coded Maleimide Affinity Tags (ICMATs)

Isotope-Coded Maleimide Affinity Tags (ICMATs) are specialized derivatives of N-substituted maleimides designed for quantitative proteomics. acs.orguwa.edu.aunih.gov These tags utilize the high reactivity and selectivity of the maleimide group for thiol moieties on cysteine residues within proteins. acs.orguwa.edu.au The core principle of ICMATs involves a pair of tags that are chemically identical but differ in isotopic composition, allowing for the differential labeling of two protein samples for comparative analysis by mass spectrometry. wikipedia.org

Linker Design and Analytical Performance in Proteomics

The linker component of an ICMAT is a critical design element that significantly influences its analytical performance in proteomics workflows. acs.orguwa.edu.au The linker connects the thiol-reactive maleimide "warhead" to a reporter tag (like biotin) and incorporates the isotopic difference. wikipedia.orgnih.gov

Initial ICMAT designs using butylene/D8-butylene linkers, while effective as mass spectrometry probes, presented challenges in typical proteomics experiments as the labeled peptides often did not co-elute during high-performance liquid chromatography (HPLC). acs.orguwa.edu.aunih.gov To address this, a phenylene/13C6-phenylene linker was developed. acs.orguwa.edu.au This modification resolved the co-elution issue without compromising the efficiency of the maleimide's reaction with cysteine thiols, thereby improving the reliability of quantitative proteomic analyses. acs.orguwa.edu.aunih.gov The choice of linker can also be designed to be cleavable under specific chemical conditions, facilitating the release of labeled proteins from affinity resins and reducing background contamination in mass spectrometry analysis. nih.govstanford.edu

Functionalization Strategies for Enhanced Molecular Properties

The core structure of this compound presents multiple opportunities for chemical modification to enhance its molecular properties for various applications, including its use as a covalent inhibitor and a building block for more complex molecules. Functionalization strategies primarily target the phenyl ring and the maleimide moiety, allowing for the modulation of reactivity, selectivity, and physicochemical characteristics.

Modification of the Phenyl Ring:

The phenyl ring of this compound is a key site for functionalization. The introduction of various substituents can significantly impact the compound's electronic properties and steric profile, thereby influencing its biological activity.

A study on N-(halogenophenyl)maleimide derivatives revealed that their MGL inhibitory activities, measured as IC50 values, ranged from 2.24 to 7.24 μM. Notably, this compound exhibited the most potent inhibition in this series. ucl.ac.be The introduction of more hydrophilic groups, such as hydroxyl or alkoxy substituents, has also been explored. N-(4-hydroxyphenyl)maleimide showed comparable potency to the unsubstituted N-phenylmaleimide, while alkoxy-substituted compounds displayed inhibitory values in the mid-micromolar range. ucl.ac.be Furthermore, the addition of alkyl groups to the phenyl ring has been shown to influence MGL inhibition, with the position of the alkyl group being a determining factor. ucl.ac.be

Table 1: MGL Inhibition of N-Phenylmaleimide Derivatives with Phenyl Ring Modifications

| Compound | Substituent on Phenyl Ring | IC50 (μM) against MGL |

| This compound | 3-Iodo | 2.24 |

| N-(4-Hydroxyphenyl)maleimide | 4-Hydroxy | 12.9 |

| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | 6.92 |

| N-(4-Ethoxyphenyl)maleimide | 4-Ethoxy | 6.48 |

| N-(4-Propoxyphenyl)maleimide | 4-Propoxy | 5.75 |

| N-(2-Methylphenyl)maleimide | 2-Methyl | ~2.00 |

| N-(2-Ethylphenyl)maleimide | 2-Ethyl | ~2.00 |

| N-(4-Ethylphenyl)maleimide | 4-Ethyl | 2.82 |

| N-(4-Heptylphenyl)maleimide | 4-Heptyl | 2.12 |

Data sourced from a study on N-substituted maleimide derivatives as MGL inhibitors. ucl.ac.be

Functionalization via the Maleimide Moiety:

The maleimide group is a critical functional handle due to its reactivity towards nucleophiles, particularly thiols in proteins. This reactivity is the basis for its use in bioconjugation and as a covalent inhibitor. Functionalization strategies can modulate this reactivity or use the maleimide as a scaffold for further chemical transformations.

One approach involves the Michael addition of various nucleophiles to the double bond of the maleimide ring. This reaction can be used to introduce a wide range of functional groups, thereby creating diverse chemical libraries for screening. For example, the reaction of N-substituted maleimides with benzohydrazide (B10538) leads to the formation of novel derivatives with potential antibacterial activity.

Another strategy involves the polymerization of N-phenylmaleimide derivatives. These polymers are known for their high glass transition temperatures (Tg) due to the rigid imide rings in their backbones. researchgate.net Copolymers can also be synthesized, such as those with methylvinylisocyanate, which possess reactive isocyanate groups that allow for further functionalization in a polymer analogous reaction. researchgate.net This enables the creation of materials with tailored properties, such as amphiphilic copolymers or polymers with attached chromophores. researchgate.net

Furthermore, N-phenylmaleimide derivatives can participate in cycloaddition reactions. For instance, they can undergo Diels-Alder reactions with dienes like 2,5-bis(hydroxymethyl)furan. colab.ws This type of reaction allows for the construction of more complex, three-dimensional structures.

Table 2: Examples of Functionalization Reactions of the Maleimide Moiety

| Reaction Type | Reactant | Functionalization Outcome |

| Michael Addition | Benzohydrazide | Formation of N-(1-(aryl)-2,5-dioxopyrrolidin-3-yl)benzohydrazides with potential antibacterial activity. |

| Copolymerization | Methylvinylisocyanate | Creation of copolymers with reactive isocyanate groups for further modification. researchgate.net |

| Diels-Alder Cycloaddition | 2,5-Bis(hydroxymethyl)furan | Construction of complex polycyclic structures. colab.ws |

| [3+2] Cycloaddition | 2-Pyridinecarboxaldehyde (with Cu(II)) | Selective N-terminal modification of peptides and proteins. nih.gov |

Structure-Activity Relationships (SAR):

The systematic modification of the this compound structure and the evaluation of the resulting derivatives' biological activities are crucial for establishing structure-activity relationships (SAR). SAR studies provide insights into the molecular features required for a desired biological effect and guide the design of more potent and selective compounds.

For example, in the development of MGL inhibitors, SAR studies revealed that while various halogen substitutions on the phenyl ring were tolerated, the 3-iodo substitution provided the highest potency. ucl.ac.be The introduction of alkyl chains at the 4-position of the phenyl ring showed that inhibitory activity was maintained and slightly enhanced with longer chains. ucl.ac.be

In a different context, the polymerization of N-phenylmaleimide derivatives bearing a chiral oxazoline (B21484) substituent at the ortho-position of the phenyl group led to polymers with high specific rotation. nih.gov The induced supramolecular chirality was dependent on the absolute configuration of the monomer units, demonstrating a clear structure-property relationship. nih.gov

These examples underscore the importance of systematic functionalization and subsequent activity evaluation to build a comprehensive understanding of the SAR for this compound derivatives, paving the way for the rational design of molecules with enhanced and specific properties.

Applications in Advanced Chemical Biology and Radiochemistry

Bioconjugation Strategies for Protein and Peptide Labeling

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. ontosight.ai N-(3-Iodophenyl)maleimide is particularly well-suited for this purpose due to its maleimide (B117702) group, which reacts specifically with thiol (-SH) groups found in cysteine residues to form stable thioether bonds. ontosight.ai This targeted reactivity allows for the precise labeling and modification of proteins and peptides.

Site-Specific Cysteine Conjugation

The selective reaction of the maleimide moiety with cysteine residues enables the site-specific modification of proteins and peptides. ontosight.ai Cysteine is a relatively rare amino acid, and its unique nucleophilicity makes it an ideal target for achieving controlled and specific labeling of biomolecules. thno.org This is a significant advantage over methods that target more abundant amino acids, which can lead to nonspecific and uncontrolled modifications. thno.org

The maleimide group's ability to form a stable thioether linkage with the thiol group of cysteine under mild conditions is a key feature of its utility. umich.edunih.gov This reaction, known as a Michael addition, is efficient and allows for the creation of well-defined bioconjugates. nih.govmdpi.com The stability of the resulting bond is crucial for the subsequent use of the labeled biomolecule in various applications. However, it is worth noting that the stability of the maleimide-thiol adduct can be influenced by factors such as the specific maleimide derivative and the surrounding environment, with the potential for retro-Michael addition and thiol exchange reactions under certain physiological conditions. mdpi.comnih.gov

Antibody Radiolabeling and Modification

This compound has proven to be an effective agent for the high-yield radiolabeling of antibodies. nih.gov The presence of the iodine atom on the phenyl ring allows for the introduction of a radioisotope, such as Iodine-125 (¹²⁵I), to create a radiolabeled version of the compound, N-(m-[¹²⁵I]iodophenyl)maleimide (m-[¹²⁵I]IPM). nih.gov This radiolabeled prosthetic group can then be conjugated to antibodies. mdpi.comnih.govresearchgate.net

One strategy involves modifying the antibody with a crosslinking agent to introduce free thiol groups, which can then react with the maleimide moiety of m-[¹²⁵I]IPM. nih.gov For instance, rabbit IgG has been successfully conjugated with m-[¹²⁵I]IPM after modification with N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP). nih.gov Another approach involves the direct conjugation of m-[¹²⁵I]IPM to antibody subunits. nih.gov A significant advantage of using this method for radioiodination is the stability of the resulting conjugate, with studies showing minimal deiodination in serum over 24 hours. nih.gov This stability is a marked improvement over direct radioiodination methods, which can suffer from in vivo deiodination. umich.edu

| Biomolecule | Conjugation Yield with m-[¹²⁵I]IPM | Reference |

| Rabbit IgG (SPDP modified) | 40% | nih.gov |

| Bovine Serum Albumin | 80% | nih.gov |

| Rabbit IgG subunits (HL) | 70% | nih.gov |

Radiopharmaceutical Development Utilizing this compound

The properties of this compound make it a valuable precursor in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. Its ability to be radioiodinated and then conjugated to targeting biomolecules forms the basis of this application. mdpi.comnih.govresearchgate.net

The use of this compound as a prosthetic group for radioiodination offers several advantages. The resulting thioether bond formed with cysteine residues is stable, and the iodine atom is securely attached to the phenyl ring, which helps to minimize in vivo deiodination. umich.edu This increased stability is a significant improvement over traditional direct radioiodination methods that label tyrosine residues, which are often prone to deiodination. umich.edu

Design Principles for Radiotracers with Iodinated Maleimides

The design of effective radiotracers using iodinated maleimides like this compound hinges on several key principles. The maleimide group provides a highly selective reactive handle for conjugation to cysteine residues on peptides and proteins through a Michael addition reaction. acs.org This specificity is crucial for creating well-defined radiolabeled biomolecules where the radioactive tag is attached at a precise location, minimizing interference with the molecule's biological activity. plos.org

The selection of the radionuclide is another important aspect. Isotopes such as Iodine-123, Iodine-124, and Iodine-125 are commonly used. mdpi.com Iodine-123 is suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while Iodine-124 is a positron emitter used in Positron Emission Tomography (PET). jst.go.jpnih.gov Iodine-125, with its longer half-life, is often employed in preclinical research to study the pharmacokinetics and biodistribution of new probes. nih.gov

Molar Activity and Radiochemical Purity Considerations in Probe Synthesis

High molar activity, which is the amount of radioactivity per mole of a compound, is a critical parameter for radiotracers. It ensures that a sufficient radioactive signal can be detected from a small, non-pharmacological dose of the probe. For imaging applications, molar activities in the gigabecquerel per micromole (GBq/μmol) range are generally considered suitable. acs.org

The synthesis of probes with high molar activity using this compound often involves a "no-carrier-added" approach. This means that the radioiodination step is performed with a minimal amount of non-radioactive iodine, maximizing the specific activity of the final product. For example, a radioiodinated F3 peptide analog, [125I]IBMF3, was synthesized with an average specific activity of 1793 ± 164 Ci/mmol. plos.org Similarly, a GLP-1 receptor imaging probe, [125I]Ex4ipm, was produced with a high molar activity of 81 GBq/μmol. researchgate.net

Radiochemical purity is another essential quality control measure, representing the proportion of the total radioactivity in the desired chemical form. mdpi.com High radiochemical purity is crucial to avoid off-target effects and ensure accurate imaging results. mdpi.com Purification techniques like High-Performance Liquid Chromatography (HPLC) are typically employed to separate the desired radiolabeled product from unreacted precursors and impurities, often achieving radiochemical purities greater than 99%. plos.orgmdpi.com For instance, the synthesis of [125I]Ex4ipm resulted in a radiochemical purity of over 99%. researchgate.net

In Vivo Stability and Deiodination Mitigation Strategies

The stability of a radiotracer in a biological environment is paramount for its successful application. A major challenge for radioiodinated compounds is in vivo deiodination, the enzymatic or chemical removal of the radioiodine from the molecule. nih.gov This can lead to the accumulation of free radioiodide in non-target tissues like the thyroid and stomach, resulting in a poor-quality image and unwanted radiation exposure to these organs. mdpi.comresearchgate.net

Several strategies have been developed to mitigate deiodination. One of the most effective approaches is the careful design of the chemical structure of the radiotracer. As mentioned earlier, placing the radioiodine on an aromatic ring, particularly in the meta position relative to other substituents, significantly enhances its stability against metabolic deiodination. plos.org This is a key advantage of using this compound as a precursor.

The use of prosthetic groups, such as N-succinimidyl-3-[I]iodobenzoate (SIB) and N-(3-[I]iodophenyl)maleimide (IPM), also contributes to increased in vivo stability compared to direct radioiodination of tyrosine residues in proteins. researchgate.net Additionally, incorporating D-amino acids instead of L-amino acids in peptide-based probes can enhance their metabolic stability, making them more resistant to degradation by proteases in the body. jst.go.jpjst.go.jp

Enzymatic Inhibition Studies

Beyond its applications in radiochemistry, this compound has been investigated for its potential as an enzyme inhibitor.

Monoglyceride Lipase (B570770) (MGL) Inhibition by this compound

This compound has been identified as a potent inhibitor of Monoglyceride Lipase (MGL), an enzyme that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ucl.ac.beresearchgate.net In a study evaluating a series of N-(halogenophenyl)maleimide derivatives, this compound demonstrated the most potent inhibitory activity against MGL, with an IC50 value of 2.24 μM. ucl.ac.beresearchgate.net The position of the halogen on the phenyl ring was found to influence the inhibitory potential, with the meta position (position 3) being preferred over the ortho and para positions for all halogens tested. ucl.ac.be

Mechanism of Enzyme Inhibition by Maleimide Derivatives

The inhibitory action of maleimide derivatives like this compound is attributed to the reactive α,β-unsaturated carbonyl system of the maleimide ring. This group acts as a Michael acceptor, readily forming covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues, within the active site of enzymes. nih.govresearchgate.net This covalent modification leads to the irreversible inactivation of the enzyme. ucl.ac.be The requirement of the unsaturated double bond for this activity is highlighted by the fact that the saturated analog, succinimide (B58015), is inactive. nih.govregionh.dk

Selectivity Profiles of Inhibitors (e.g., MGL vs. FAAH)

A key aspect of inhibitor development is selectivity, the ability of a compound to inhibit its target enzyme without affecting other related enzymes. N-substituted maleimides, including this compound, have shown a notable selectivity for MGL over Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system. ucl.ac.be The IC50 values for FAAH inhibition by most of the N-(halogenophenyl)maleimide derivatives were found to be above 200 μM, indicating a selectivity factor of 100-300 for MGL over FAAH. ucl.ac.be This selectivity is crucial for developing therapeutic agents that can modulate the levels of specific endocannabinoids without causing broad, off-target effects.

Advanced Structural Elucidation and Spectroscopic Analysis of N 3 Iodophenyl Maleimide and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For N-(3-Iodophenyl)maleimide and its derivatives, both ¹H and ¹³C NMR are routinely employed to confirm the structural integrity of the molecule and to analyze the products of conjugation reactions.

Proton NMR (¹H NMR) is a powerful technique for verifying the structure of N-substituted maleimides and their reaction products. In the context of this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the maleimide (B117702) ring and the iodophenyl group. The two protons on the maleimide double bond typically appear as a singlet, a key indicator of the maleimide moiety. The aromatic protons of the 3-iodophenyl ring display a more complex splitting pattern due to their different chemical environments and spin-spin coupling interactions.

The chemical shifts and coupling constants of these aromatic protons provide unambiguous confirmation of the 3-iodo substitution pattern. For instance, in a study of N-(halogenophenyl)maleimide derivatives, this compound showed distinct signals for its aromatic protons that, when analyzed, confirmed the meta-substitution of the iodine atom. ucl.ac.be

Following a conjugation reaction, such as a Michael addition of a thiol to the maleimide double bond, the ¹H NMR spectrum undergoes predictable changes. The singlet corresponding to the maleimide protons disappears and is replaced by signals for the now saturated succinimide (B58015) ring protons. These new signals often appear as a set of coupled multiplets, providing evidence of the successful conjugation.

Table 1: Representative ¹H NMR Spectral Data for Maleimide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| N-(4-bromophenyl)maleimide | CDCl₃ | 7.59 (d, 2H), 7.26 (d, 2H), 6.85 (s, 2H) rsc.org |

| N-benzyl-maleimide | CDCl₃ | 7.28 (s, 4H, Ar-H), 6.71 (s, 2H, HC=), 4.63 (s, 2H, CH₂) rsc.org |

| N-(4-fluorobenzyl)maleimide | CDCl₃ | 7.29 (m, 2H), 7.03 (m, 2H), 6.70 (s, 2H, HC=), 4.64 (s, 2H, CH₂) rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In this compound, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the maleimide ring, the carbons of the double bond, and the carbons of the iodophenyl ring. The chemical shifts of the phenyl carbons are influenced by the iodine substituent, allowing for confirmation of its position. ucl.ac.be

Upon conjugation, the signals for the sp² carbons of the maleimide double bond shift upfield as they become sp³ hybridized in the resulting succinimide ring. This change provides definitive evidence of the reaction at the double bond.

Table 2: Representative ¹³C NMR Spectral Data for Maleimide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 98.9, 129.4, 130.3, 131.0, 134.5, 139.8, 168.7 ucl.ac.be |

| N-(4-bromophenyl)maleimide | CDCl₃ | 169.0, 134.3, 132.3, 130.4, 127.3, 121.6 rsc.org |

| N-benzyl-maleimide | CDCl₃ | 170.2, 134.6, 134.3, 133.9, 129.9, 128.9, 40.8 rsc.org |

In certain cycloaddition reactions involving N-substituted maleimides, the formation of regioisomeric products is possible. NMR spectroscopy is a crucial tool for identifying and quantifying the components of such mixtures. The distinct chemical shifts and coupling patterns of the protons and carbons in each regioisomer allow for their differentiation and the determination of their relative ratios in the product mixture. yok.gov.tr For instance, in the conjugate addition of ketones to maleimides, ¹H NMR was used to determine the diastereomeric ratio of the resulting products. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Conjugate Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of this compound and for confirming the successful conjugation to biomolecules.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net For this compound, HRMS can confirm its molecular formula (C₁₀H₆INO₂) by matching the experimentally measured mass to the calculated exact mass. mdpi.commdpi.comacs.org This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. After conjugation, HRMS can be used to precisely determine the mass of the resulting conjugate, thereby confirming the addition of the this compound moiety to the target molecule. nih.gov

In the field of proteomics, maleimides are frequently used for the selective labeling of cysteine residues in proteins. nih.gov Mass spectrometry is the primary tool for analyzing these labeled proteins. Isotope-coded affinity tags (ICATs) that incorporate a maleimide functional group are valuable for quantitative proteomics. nih.gov These reagents exist in "light" and "heavy" isotopic forms. By labeling two different protein samples with the light and heavy versions of the tag, respectively, the relative abundance of specific proteins can be determined by comparing the intensities of the corresponding isotopic peaks in the mass spectrum. While this compound itself is not a standard ICAT reagent, the principles of its use in labeling and subsequent MS analysis are the same. The iodine atom also provides a unique isotopic signature that can aid in the identification of labeled peptides.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its conjugates, IR spectroscopy provides direct evidence for the key structural components, namely the maleimide ring, the N-aryl linkage, and the substituted phenyl ring.

The maleimide ring exhibits highly characteristic absorption bands. The symmetrical and asymmetrical stretching vibrations of the two carbonyl groups (C=O) within the imide ring are particularly prominent. lew.ro These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹. lew.rouctm.edu The asymmetric stretch usually occurs at the higher wavenumber (around 1770-1780 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (around 1700-1720 cm⁻¹). lew.rouctm.edu

Another key feature of the maleimide structure is the C-N-C bond, which gives rise to stretching and deformation vibrations. The C-N stretching vibration in the imide ring is typically observed around 1350-1400 cm⁻¹. uctm.eduajchem-a.com The olefinic C=C bond within the five-membered ring has a stretching vibration that can be seen in the 1660-1670 cm⁻¹ range, although it can sometimes be weak or obscured. rjlbpcs.com The =C-H stretching of the maleimide vinyl protons appears at wavenumbers above 3000 cm⁻¹, often near 3100 cm⁻¹. ajchem-a.com

The presence of the N-phenyl group introduces absorption bands characteristic of an aromatic system. These include C=C stretching vibrations within the phenyl ring, which typically appear in the 1450-1600 cm⁻¹ region. ajchem-a.com The substitution pattern on the benzene (B151609) ring (in this case, meta-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I bond stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, but can be difficult to assign definitively.

When this compound forms conjugates, for instance through Michael addition to its double bond or through reactions involving the phenyl ring, changes in the IR spectrum can be monitored. The disappearance of the olefinic =C-H (around 3100 cm⁻¹) and C=C (~1660 cm⁻¹) stretching bands, along with the appearance of new bands corresponding to C-H aliphatic stretches (2850-2960 cm⁻¹), would indicate the saturation of the maleimide double bond. researchgate.net

Below is a summary of the key IR absorption bands for this compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for N-Aryl Maleimides

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | References |

| Asymmetric C=O Stretch | Imide Carbonyl | 1770 - 1780 | lew.rouctm.edu |

| Symmetric C=O Stretch | Imide Carbonyl | 1700 - 1720 | lew.rouctm.eduanalis.com.my |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | ajchem-a.com |

| C-N Stretch | Imide Ring | 1350 - 1400 | uctm.eduajchem-a.com |

| =C-H Stretch | Maleimide Ring | ~3100 | ajchem-a.com |

| C-H Bending (out-of-plane) | Substituted Phenyl | < 900 | rjlbpcs.com |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported in foundational literature, extensive studies on related N-arylmaleimides and iodinated aromatic compounds allow for a detailed prediction of its solid-state characteristics. srce.hriucr.orgnih.gov

Studies on N-phenylmaleimide and its derivatives show that the molecule is generally not planar. srce.hr It is typically described by two main planes: the plane of the phenyl ring and the plane of the maleimide ring. srce.hr The dihedral angle between these two planes is a critical structural parameter. For N-phenylmaleimide, this angle has been reported to be approximately 48.6°. srce.hr This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the carbonyl oxygens of the maleimide ring. A similar non-planar conformation is expected for this compound.

The crystal packing of these molecules is governed by a combination of intermolecular forces. In the case of halogenated compounds, halogen bonding can play a significant role in directing the crystal architecture. iucr.org Other interactions, such as π-π stacking between aromatic rings and C-H···O hydrogen bonds involving the maleimide carbonyls, are also crucial in stabilizing the crystal lattice. srce.hriucr.org For instance, in related structures, molecules are often linked into chains or sheets by these interactions. nih.gov

The presence of the iodine atom at the meta-position of the phenyl ring is expected to influence the crystal packing significantly. Iodine is a large, polarizable atom capable of forming strong halogen bonds (I···O or I···N) and other van der Waals interactions, which can lead to specific packing motifs and potentially a higher crystal density compared to non-iodinated analogues. Crystallographic studies of other iodophenyl derivatives frequently report orthorhombic or monoclinic crystal systems. iucr.orgnih.govjst.go.jp

The table below summarizes typical crystallographic data obtained for structurally related N-aryl maleimides and iodophenyl compounds, providing a basis for what might be expected for this compound.

Table 2: Representative Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| N-Phenylmaleimide | Monoclinic | P2₁/c | 48.60(18) (Phenyl/Maleimide) | srce.hr |

| N-Phenyl-2,3-dimethylmaleimide | Monoclinic | P2₁/c | 44.09(8) (Phenyl/Maleimide) | srce.hr |

| 2-{[(4-Iodophenyl)imino]methyl}-4-nitrophenol | Orthorhombic | Pna2₁ | 39.1(2) (Iodobenzene/Phenol) | iucr.orgresearchgate.net |

| (E)-2-{[(2-Iodophenyl)imino]methyl}-6-methylphenol | Orthorhombic | P2₁2₁2₁ | 31.38(2) (Iodophenyl/Benzene) | nih.gov |

This comparative data suggests that this compound would likely crystallize in a common space group such as P2₁/c or an orthorhombic equivalent, with a significant dihedral angle between the iodophenyl and maleimide rings. srce.hrnih.gov The precise solid-state structure, however, can only be unequivocally determined through single-crystal X-ray diffraction analysis of the compound itself.

Theoretical and Computational Studies of N 3 Iodophenyl Maleimide Reactivity

Quantum Chemical Calculations for Reaction Energetics and Kinetics

Quantum chemical calculations have been instrumental in understanding the energetics and kinetics of reactions involving N-substituted maleimides, including N-(3-Iodophenyl)maleimide. These computational methods allow for the elucidation of reaction mechanisms and the prediction of selectivity in complex chemical transformations.

Elucidating Selectivity in Thiol-Ene/Yne Reactions

Computational studies have been employed to unravel the factors governing the selectivity of thiol-ene and thiol-yne "click" reactions with N-substituted maleimides. acs.org These reactions are crucial in bioconjugation and materials science. Theoretical calculations, such as those using the CBS-QB3 method, have been used to investigate the reaction energetics and kinetics between thiols and maleimides under both base-initiated and radical-mediated conditions. acs.org

These studies have revealed that base-initiated thiol-Michael additions to the electron-deficient maleimide (B117702) double bond are typically highly selective and quantitative. acs.org In contrast, radical-mediated reactions can lead to complex product mixtures if not carefully controlled. acs.org Computational analysis helps to understand the underlying reasons for this difference in selectivity, providing a framework for designing more selective radical-mediated processes. acs.org The insights gained from these calculations are critical for optimizing reaction conditions to achieve desired product outcomes in the functionalization of molecules containing both allyl and propargyl groups. acs.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking simulations are powerful tools for predicting how this compound and its analogs might interact with biological macromolecules, such as enzymes. nih.gov These computational techniques provide a virtual representation of the binding process, offering predictions about the preferred orientation and affinity of a ligand within a protein's active site.

Prediction of Binding Modes for Enzyme Inhibition

Molecular docking studies have been utilized to predict the binding modes of various small molecules, including maleimide derivatives, within the active sites of enzymes. nih.govmdpi.com This approach is fundamental in structure-based drug design, aiming to identify and optimize potential enzyme inhibitors. frontiersin.org For instance, in the study of enzyme inhibitors, a virtual library of compounds can be screened against a validated docking model of a target enzyme. nih.gov The resulting docking scores, which estimate the binding free energy, help prioritize compounds for experimental testing. nih.gov

Below is a table summarizing the predicted binding energies of two hypothetical ellagic acid derivatives against the PanK enzyme, illustrating the type of data generated from such studies. nih.gov

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Interacting Residues |

| Compound 1 | PanK (type I) | -9.7 | Ala100, Val101, Gly102, Lys103, Thr105, Arg108 |

| Compound 2 | PanK (type I) | -11.3 | Lys103, Ser104, Tyr123, Tyr182, Arg238 |

| Triazole-derived control | PanK (type I) | -10.6 | Tyr135 |

This data is illustrative and based on findings for different compounds to demonstrate the output of molecular docking studies. nih.gov